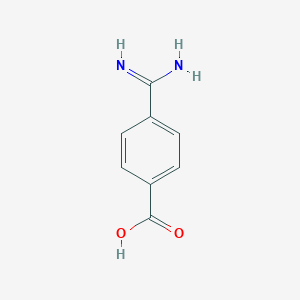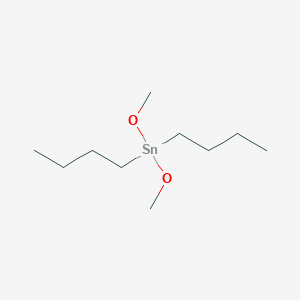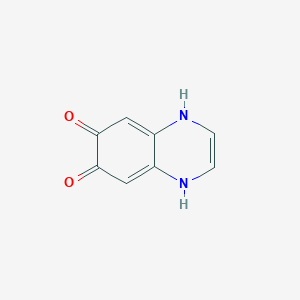
6,7-Quinoxalinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Quinoxalinediol is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in various neurological disorders. In
科学研究应用
6,7-Quinoxalinediol has been extensively used in scientific research as an 6,7-Quinoxalinediol receptor antagonist. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has also been used to study the role of 6,7-Quinoxalinediol receptors in learning and memory processes.
作用机制
6,7-Quinoxalinediol acts as a competitive antagonist of the 6,7-Quinoxalinediol receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is necessary for the activation of the receptor. As a result, the influx of calcium ions into the cell is reduced, which can prevent excitotoxicity and cell death.
生化和生理效应
The blockade of 6,7-Quinoxalinediol receptors by 6,7-Quinoxalinediol has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause cell death in high concentrations. It can also reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it can increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
6,7-Quinoxalinediol has several advantages for lab experiments. It is a potent and selective antagonist of the 6,7-Quinoxalinediol receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6,7-Quinoxalinediol has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 6,7-Quinoxalinediol. One area of interest is the development of more water-soluble analogs of the compound, which could improve its effectiveness in vivo. Another area of interest is the study of the role of 6,7-Quinoxalinediol receptors in psychiatric disorders such as depression and schizophrenia. Additionally, 6,7-Quinoxalinediol could be used in combination with other drugs to enhance its neuroprotective effects. Finally, the development of new techniques for delivering 6,7-Quinoxalinediol to the brain could open up new avenues for the treatment of neurological disorders.
Conclusion:
In conclusion, 6,7-Quinoxalinediol is a valuable tool for scientific research due to its unique properties as an 6,7-Quinoxalinediol receptor antagonist. It has been extensively studied for its neuroprotective effects and its role in learning and memory processes. While it has some limitations, it remains an important compound for the study of neurological disorders. Future research on 6,7-Quinoxalinediol could lead to new treatments for these disorders and a better understanding of the role of 6,7-Quinoxalinediol receptors in the brain.
合成方法
The synthesis of 6,7-Quinoxalinediol involves the condensation of o-phenylenediamine with glyoxal in the presence of an acidic catalyst. This reaction yields a mixture of 6,7-Quinoxalinediol and its isomer, 2,3-Quinoxalinediol. The two isomers can be separated using various chromatography techniques.
属性
CAS 编号 |
19506-20-8 |
|---|---|
产品名称 |
6,7-Quinoxalinediol |
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC 名称 |
quinoxaline-6,7-diol |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-5-6(4-8(7)12)10-2-1-9-5/h1-4,11-12H |
InChI 键 |
SFLNSLDMKUWYHC-UHFFFAOYSA-N |
手性 SMILES |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)O |
规范 SMILES |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
同义词 |
6,7-Quinoxalinediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



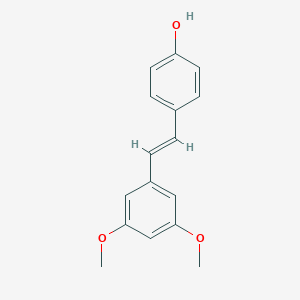
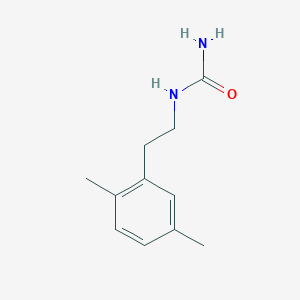
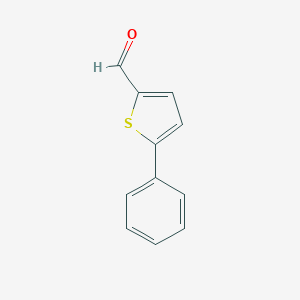

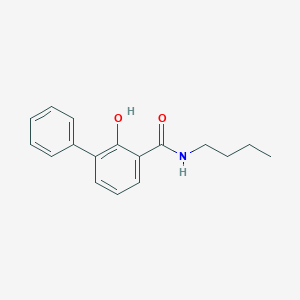

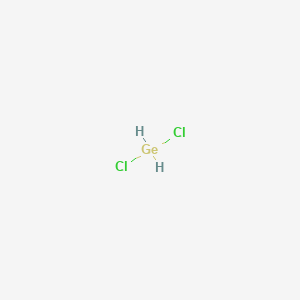

![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)

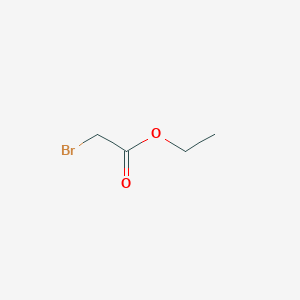
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
